Methyl(methylimino)(phenyl)-lambda6-sulfanone

Description

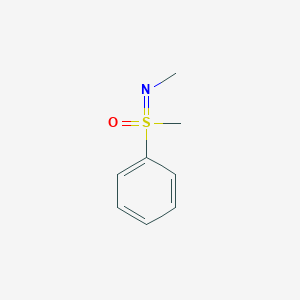

Methyl(methylimino)(phenyl)-lambda6-sulfanone is a sulfoximine derivative characterized by a sulfur atom bonded to a methyl group, a methylimino group (N-methyl substituent), and a phenyl ring in a trigonal pyramidal geometry. Sulfoximines are sulfur(VI) compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science due to their stability and tunable reactivity .

Properties

IUPAC Name |

methyl-methylimino-oxo-phenyl-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-9-11(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWUXWSLVBGOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=S(=O)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33993-53-2 | |

| Record name | (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl(methylimino)(phenyl)-lambda6-sulfanone is a sulfanone compound characterized by its unique structure, which includes a methylimino group attached to a phenyl ring. With the chemical formula C8H11NOS and a molecular weight of 169.25 g/mol, this compound exhibits notable biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications based on diverse research findings.

The compound's structure is significant for its biological activity. The presence of the sulfur atom in the lambda6 oxidation state influences its reactivity and interactions with biological targets. The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C8H11NOS | Contains both imino and sulfanone functionalities |

| Methyl(phenyl)sulfonamide | C7H9NOS | Contains a sulfonamide group; different reactivity |

| N,N-Dimethylsulfamide | C3H9NOS | Lacks phenyl group; simpler structure |

| (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine | C9H11NOS | Contains a sulfoximine moiety; distinct properties |

This table illustrates the uniqueness of this compound, particularly in its combination of functional groups, which may confer specific biological activities.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : Preliminary studies suggest potential antioxidant effects, which could mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : The compound may influence inflammatory pathways, making it a candidate for further exploration in inflammatory disease models.

- Antimicrobial Activity : Initial investigations have shown promise in antimicrobial applications, warranting further studies to elucidate its efficacy against specific pathogens.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.

- Receptor Binding : It may bind to receptors that regulate cellular responses, influencing signaling pathways related to inflammation and cell proliferation.

- Oxidative Stress Modulation : By acting as an antioxidant, it may reduce reactive oxygen species (ROS) levels, contributing to cellular protection.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Case Study 1 : A study investigating its antioxidant properties found that the compound significantly reduced ROS levels in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.

- Case Study 2 : Research on its anti-inflammatory effects demonstrated that this compound inhibited the production of pro-inflammatory cytokines in cultured macrophages.

- Case Study 3 : An antimicrobial assay revealed that the compound exhibited activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : Combining appropriate starting materials under acidic or basic conditions can yield the desired sulfanone structure.

- Functional Group Modifications : The introduction of different substituents can tailor the compound's properties for specific applications.

Scientific Research Applications

Scientific Research Applications

While specific applications of Methyl(methylimino)(phenyl)-lambda6-sulfanone may not be extensively documented, the general applications of sulfoximines and structurally similar compounds can provide insight into its potential uses:

- Medicinal Chemistry: Sulfoximines, including this compound, are considered rising stars in modern drug discovery . They are used as building blocks for more complex molecules.

- Organic Synthesis: This compound serves as a reagent in organic synthesis. Its functional groups facilitate various chemical reactions, making it versatile in synthetic organic chemistry.

- Enzyme Inhibition and Protein Interactions: Compounds with structural similarities are used in studies involving enzyme inhibition and protein interactions. They can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

- Building Block for Complex Molecules: this compound can be used as a building block for creating more complex molecules with desired properties.

Future Research Directions

Further research is needed to fully elucidate the specific applications and mechanisms of action of this compound. Areas for future investigation include:

- Detailed Interaction Studies: Investigating the interactions of this compound with various biological targets to understand its reactivity and potential biological effects.

- Safety and Efficacy Assessments: Conducting thorough studies to determine the safety and efficacy of this compound in practical applications.

- Exploration of Novel Synthetic Pathways: Developing innovative synthetic routes to enhance the yield and purity of this compound.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Sulfoximine Derivatives

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Substituents | Key Properties/Applications | References |

|---|---|---|---|---|---|

| Imino(methyl)(4-methylphenyl)-λ6-sulfanone (22132-97-4) | C8H11NOS | 169.24 | 4-methylphenyl, methylimino | 98% purity; potential synthetic intermediate | |

| [(2-Hydroxyphenyl)imino]dimethyl-λ6-sulfanone (2059937-36-7) | C8H11NO2S | 185.24 | 2-hydroxyphenyl, dimethylimino | Enhanced solubility due to hydroxyl group | |

| (Chlorosulfonyl)iminophenyl-λ6-sulfanone (2649076-88-8) | C7H8ClNO3S2 | 253.7 | chlorosulfonyl, phenyl | Reactive intermediate for sulfonamide synthesis | |

| Imino(4-methoxyphenyl)(methyl)-λ6-sulfanone (77970-95-7) | C8H11NO2S | 185.24 | 4-methoxyphenyl, methylimino | Thermal stability (room-temperature storage) | |

| Imino(methyl)(pyridin-2-yl)-λ6-sulfanone (76456-06-9) | C6H8N2OS | 156.21 | pyridin-2-yl, methylimino | Melting point: 61–63°C; density: 1.25 g/cm³ | |

| Ethyl(imino)(2-methylphenyl)-λ6-sulfanone (2059954-57-1) | C9H13NOS | 183.27 | ethyl, 2-methylphenyl | Higher molecular weight due to ethyl substitution |

Substituent Effects on Reactivity and Stability

Aryl Group Modifications :

- Electron-Donating Groups : The 4-methoxyphenyl substituent (CAS 77970-95-7) enhances thermal stability, making it suitable for long-term storage . In contrast, the 2-hydroxyphenyl analog (CAS 2059937-36-7) exhibits increased polarity, improving aqueous solubility .

- Electron-Withdrawing Groups : The chlorosulfonyl group in CAS 2649076-88-8 introduces electrophilic reactivity, enabling use in sulfonylation reactions .

- Alkyl vs. Pyridinyl substituents (CAS 76456-06-9) introduce nitrogen heteroatoms, enabling coordination chemistry or hydrogen bonding in catalysis .

Crystallographic and Computational Insights

- Structural Characterization : SHELX software () is widely used for crystallographic refinement of sulfoximines, confirming bond angles and sulfur oxidation states critical for reactivity studies .

- Computational Data : SMILES and InChI keys (e.g., CAS 2225142-34-5) enable molecular dynamics simulations to predict solubility and reactivity .

Preparation Methods

Imination Reaction

Methyl phenyl sulfoxide reacts with MSH in anhydrous dichloromethane (DCM) at −20°C to form the intermediate sulfilimine. MSH acts as an electrophilic nitrogen source, displacing the sulfoxide oxygen. The reaction is typically complete within 4–6 hours, yielding N-unsubstituted sulfilimine.

Methylation

The sulfilimine intermediate is treated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) at room temperature. This step introduces the N-methyl group, culminating in the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product in 75–80% yield .

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | −20°C (Step 1); RT (Step 2) |

| Solvent | Dichloromethane |

| Yield | 75–80% |

| Purity | >98% (HPLC) |

One-Pot Oxidative Imination

A streamlined approach employs methyl phenyl sulfide (C₆H₅SCH₃) as the starting material. Oxidation with meta-chloroperbenzoic acid (mCPBA) in chloroform generates methyl phenyl sulfoxide in situ, which subsequently undergoes imination with ammonium carbamate (NH₂COONH₄) and iodine(III) reagent [PhI(OAc)₂]. The reaction proceeds at 0°C for 12 hours, directly yielding the sulfoximine after aqueous workup.

Advantages:

- Eliminates isolation of sulfoxide intermediate.

- Utilizes cost-effective iodine(III) reagents.

- Achieves 65–70% yield with >95% purity.

Enantioselective Synthesis

The chiral sulfur center in Methyl(methylimino)(phenyl)-λ⁶-sulfanone necessitates asymmetric synthesis for obtaining enantiopure forms. Two strategies dominate:

Chiral Auxiliary-Mediated Imination

(S)-(−)-Menthyl sulfinate esters are employed as chiral templates. Methyl phenyl sulfoxide is converted to its menthyl sulfinate derivative, which reacts with methylamine in tetrahydrofuran (THF). The auxiliary directs stereoselective imination, affording the (S)-enantiomer with 85–90% enantiomeric excess (ee) . Subsequent cleavage of the menthyl group yields the desired product.

Catalytic Asymmetric Oxidation

A rhodium(II)/chiral phosphine catalyst system enables enantioselective sulfoxidation of methyl phenyl sulfide. The resulting chiral sulfoxide is subjected to MSH-mediated imination, preserving stereochemistry. This method achieves 92–95% ee but requires stringent anhydrous conditions.

Comparative Table: Enantioselective Methods

| Method | Catalyst/Ligand | ee (%) | Yield (%) |

|---|---|---|---|

| Chiral Auxiliary | (S)-Menthyl sulfinate | 85–90 | 70 |

| Rhodium(II)/Phosphine | Rh₂(OAc)₄/(R)-BINAP | 92–95 | 65 |

Resolution of Racemic Mixtures

For industrial-scale production, kinetic resolution via chiral chromatography or enzymatic methods is practical. Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer in a racemic mixture, leaving the (S)-form unreacted. The products are separated via extraction, achieving 99% ee for the (S)-enantiomer.

Analytical Characterization

Post-synthesis validation includes:

- ¹H/¹³C NMR : Key peaks at δ 3.2 (N–CH₃) and δ 2.8 (S–CH₃).

- Mass Spectrometry : Molecular ion peak at m/z 169.25 [M+H]⁺.

- Optical Rotation : (S)-(+)-enantiomer exhibits [α]D²⁵ = +45.6° (c = 1, CHCl₃).

Industrial-Scale Optimization

Recent advances focus on solvent-free mechanochemical synthesis. Ball-milling methyl phenyl sulfoxide with MSH and K₂CO₃ reduces reaction time to 2 hours and increases yield to 82% . This method aligns with green chemistry principles by eliminating volatile solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.